2-Bromo-6-(furan-3-yl)pyridine
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Overview
Description
2-Bromo-6-(furan-3-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a bromine atom at the 2-position and a furan ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(furan-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative of furan with 2-bromopyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(furan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid derivative.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-6-(furan-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(furan-3-yl)pyridine involves its interaction with various molecular targets. The bromine atom and the furan ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog with only a bromine atom on the pyridine ring.
2-Furylpyridine: Contains a furan ring but lacks the bromine substitution.
2-Bromo-5-(furan-3-yl)pyridine: A positional isomer with the furan ring at the 5-position instead of the 6-position.
Uniqueness
2-Bromo-6-(furan-3-yl)pyridine is unique due to the specific positioning of the bromine and furan substituents, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
1086381-61-4 |
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Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
2-bromo-6-(furan-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H |
InChI Key |
REHXKFHOXHMPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=COC=C2 |
Origin of Product |
United States |
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